Ald-CH2-PEG5-Azide
Overview
Description
Ald-CH2-PEG5-Azide is a crosslinker containing an azide group and an aldehyde group . The azide group enables PEGylation via Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced .
Synthesis Analysis
Ald-CH2-PEG5-Azide is a degradable ADC linker that can synthesize antibody drugs (ADC) . It is commonly employed in the synthesis of antibody-drug conjugates (ADCs) .Molecular Structure Analysis
The molecular weight of Ald-CH2-PEG5-Azide is 305.3 g/mol . The molecular formula is C12H23N3O6 . It contains total 43 bond(s); 20 non-H bond(s), 3 multiple bond(s), 17 rotatable bond(s), 3 double bond(s), 1 aldehyde(s) (aliphatic), 1 positively charged N, and 5 ether(s) (aliphatic) .Chemical Reactions Analysis
The azide group enables PEGylation via Click Chemistry . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond, which can be further reduced . PEG aldehyde or ketone derivatives can be used in reversible PEGylation through its reaction with hydrazine or hydrazide forming a hydrolytic acyl hydrozone linkage .Physical And Chemical Properties Analysis
The PEG molecular weight of Ald-CH2-PEG5-Azide is 305.3 g/mol . The functional group is Aldehyde/Azide . The CAS No. is 1446282-38-7 .Scientific Research Applications
“Ald-CH2-PEG5-Azide” is a crosslinker containing an azide group and an aldehyde group . The azide group enables PEGylation via Click Chemistry, and the hydrophilic PEG spacer increases solubility in aqueous media . The aldehyde group reacts with amines and the N-terminal of peptides and proteins to form an imine containing a C=N double bond .
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Drug Delivery Systems : Ald-CH2-PEG5-Azide excels in the development of drug delivery systems targeting specific receptors through amino group conjugation . The aldehyde functional group (Ald-CH2) is equipped for this purpose .
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Bioconjugation : Azide linkers, featuring the azido (N3) group, are the linchpin of precision bioconjugation . Their high reactivity in click chemistry reactions makes them essential for spatiotemporal control in drug delivery systems .
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Pharmaceuticals and Therapeutics : Azide PEG linkers, in conjunction with Click Chemistry, are revolutionizing biopharmaceuticals . These tools enable precise bioconjugation and enhance drug delivery systems, leading to improved pharmacokinetics, stability, and therapeutic efficacy .
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Antibody-Drug Conjugates (ADCs) : Ald-CH2-PEG5-Azide is used in the synthesis of ADCs . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The azide group can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .
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Protein-Drug Conjugates : Amino-aliphatic-azide linkers, featuring amino functionalities for coupling with carboxylic acids, are instrumental in creating protein-drug conjugates . These conjugates offer enhanced therapeutic efficacy .
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Controlled Drug Release : For controlled drug release, Ald-PEG-Azide, featuring the aldehyde group, facilitates reductive amination, ensuring precise modification of biomolecules .
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Reversible PEGylation : Ald-CH2-PEG5-Azide can be used in reversible PEGylation through its reaction with hydrazine or hydrazide forming a hydrolytic acyl hydrozone linkage . This allows for the temporary modification of biomolecules, which can be useful in a variety of research and therapeutic applications .
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Bioconjugates with Specific Targeting : The aminooxy functional group in Aminooxy-PEG-Azide selectively targets aldehydes, allowing for bioconjugates with specific targeting and controlled drug release properties .
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Stable Linkages in Bioconjugate Design : Azide-PEG-Tos incorporates a tosylate group, enabling nucleophilic substitution reactions, making it a valuable choice for stable linkages in bioconjugate design .
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Modifying Primary Amines : Azido-Aliphatic-NHS esters, as amine-reactive derivatives, find wide application in modifying primary amines within proteins, peptides, and antibodies, thus enhancing their pharmacokinetics and efficacy .
Safety And Hazards
Future Directions
Azide PEG linkers, in conjunction with Click Chemistry, are revolutionizing biopharmaceuticals . These tools enable precise bioconjugation and enhance drug delivery systems, leading to improved pharmacokinetics, stability, and therapeutic efficacy . They play a pivotal role in creating antibody-drug conjugates (ADCs) and prodrugs, ultimately enhancing the therapeutic index of drugs .
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h2H,1,3-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTIEPBAXZXQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCC=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401259961 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-CH2-PEG5-Azide | |
CAS RN |
1446282-38-7 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1446282-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxaheptadecanal, 17-azido- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401259961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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